molecular formula C23H25N3O7 B2478963 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 874805-53-5

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2478963
CAS No.: 874805-53-5
M. Wt: 455.467
InChI Key: FIIMCGNDRGYQNK-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:

  • A 1,3-benzodioxole moiety, known for enhancing metabolic stability and bioavailability in medicinal chemistry .
  • A 1,3-oxazolidin-2-yl ring, a heterocyclic scaffold frequently utilized in drug design for conformational rigidity and hydrogen-bonding capabilities .
  • An ethanediamide linker, which facilitates interactions with biological targets through hydrogen bonding and dipole interactions.

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-30-17-5-3-2-4-15(17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-6-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIMCGNDRGYQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxazolidinone Ring: This involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The benzodioxole and oxazolidinone intermediates are then coupled using reagents such as carbodiimides to form the final ethanediamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The ethanediamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxazolidinone structure. For instance, derivatives of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl} have shown promising results against various cancer cell lines. One study demonstrated that a similar compound exhibited a stronger cytotoxic effect on hepatoma cancer cells (HepG2) compared to the standard 5-fluorouracil, with an IC50 value significantly lower than that of the reference drug .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. A series of benzodioxole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in these derivatives has been linked to enhanced antimicrobial potency. For example, compounds containing the benzodioxole moiety displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating their potential as new antimicrobial agents .

Neuroprotective Effects

Research indicates that oxazolidinone derivatives may possess neuroprotective properties. The P2X4 receptor, which is implicated in neuroinflammation and chronic pain, has been targeted by various compounds in this class. Studies suggest that certain derivatives can modulate P2X4 receptor activity, potentially offering therapeutic benefits for neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves a straightforward multi-step process that allows for the introduction of various substituents on the oxazolidinone ring. Structure-activity relationship studies have identified key structural features that enhance biological activity, such as specific substitutions on the benzodioxole and methoxyphenyl groups .

Case Studies and Research Findings

StudyFindings
Anticancer Study Compound exhibited 2.3-fold higher cytotoxicity against HepG2 cells compared to 5-fluorouracil .
Antimicrobial Activity Demonstrated significant inhibition against MRSA strains with MIC values comparable to standard antibiotics .
Neuroprotective Potential Modulation of P2X4 receptor activity suggests therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting COX, the compound can reduce inflammation and pain. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their characteristics, derived from the evidence:

Compound Name / ID (Evidence) Core Features Synthesis Method Characterization Techniques Key Findings
(2E)-2-[1-(1,3-Benzodioxol-5-yl)... () Benzodioxole, imidazole, hydrazinecarboxamide Condensation reaction X-ray crystallography, NMR, IR Confirmed (E)-configuration via single-crystal analysis
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)... () Benzothiazole, thiazolidinone, substituted phenyl groups Cyclocondensation in ethanol NMR, IR, elemental analysis Varied yields (37–70%) depending on substituents; antimicrobial potential
(S,E)-4-((3-Benzyl-2-(trifluoromethyl)... () Oxazolidine, trifluoromethyl, benzyl groups Modified procedure D1 (alkyne/amine coupling) NMR, chromatography Demonstrated enantioselective synthesis for chiral intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, N,O-bidentate directing group Acylation of 2-amino-2-methyl-1-propanol X-ray, NMR, GC-MS Potential for metal-catalyzed C–H functionalization

Characterization Techniques

  • X-ray Crystallography : Widely used for confirming configurations (e.g., (E)-imine in ) and molecular geometry . SHELX and WinGX/ORTEP () are critical tools for structural refinement .
  • Spectroscopy : NMR and IR data () are standard for verifying functional groups and purity.

Biological Activity

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety, an oxazolidine ring, and an ethylenediamine backbone. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives of benzodioxole have shown promising anticancer properties. For instance, compounds that inhibit specific enzymes involved in cancer progression have been identified as potential therapeutic agents .
  • Antimicrobial Effects : Studies have demonstrated that certain oxazolidine derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Inhibitors in this class can modulate neurotransmitter levels effectively .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:

  • Binding Affinity : The compound's ability to bind to enzyme active sites is critical for its inhibitory effects. Molecular docking studies reveal strong interactions with target proteins, indicating potential for selective inhibition .
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect various signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound may also influence these processes.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzodioxole derivativesInhibition of tumor growth
AntimicrobialOxazolidine analogsBactericidal effects
Enzyme InhibitionAChE inhibitorsImproved cognitive function in models

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics. Further investigations are needed to elucidate the specific pathways affected by these compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-{[3-(2H-1,3-Benzodioxole-5-Carbonyl)-1,3-Oxazolidin-2-yl]Methyl}-N'-[2-(2-Methoxyphenyl)Ethyl]Ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include coupling the benzodioxole-carbonyl-oxazolidine moiety to the ethanediamide backbone via nucleophilic substitution or amidation. Reaction conditions may require anhydrous solvents (e.g., DMF), bases (e.g., K₂CO₃), and catalysts. Monitoring via TLC or HPLC is critical to assess intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : For confirming proton environments and connectivity, especially for the methoxyphenyl and benzodioxole groups.
  • XRD : For resolving stereochemistry and solid-state conformation using programs like SHELXL .
  • HPLC/MS : To verify purity and molecular weight .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like proteases (e.g., falcipain for antimalarial potential, analogous to QOD derivatives in evidence 6).
  • Cytotoxicity Screening : Use cell lines (e.g., cancer or microbial models) with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Ensure identical synthetic routes (e.g., solvent, catalyst, temperature) and purity thresholds (>95% via HPLC).
  • Assay Standardization : Use validated protocols (e.g., IC₅₀ determination under controlled pH/temperature).
  • Structural Analysis : Compare XRD data to rule out polymorphic or stereochemical variations .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., falcipain) based on the ethanediamide scaffold .
  • MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales in explicit solvent .

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, reagent ratios) .
  • Flow Chemistry : Improve reproducibility and heat management in exothermic steps (e.g., amide coupling) .

Q. What strategies are recommended for structural modification to enhance target selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with halogenated or heteroaromatic analogs to modulate lipophilicity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

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